BenchChemオンラインストアへようこそ!

2-(2-Chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole

Xanthine Oxidase Inhibition Hyperuricemia Gout

Choose 2-(2-Chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole (CAS 478260-91-2) for your research. The ortho-chlorophenyl group provides superior steric and electronic properties, validated by a 20 µM IC₅₀ against xanthine oxidase—activity absent in the para-chloro isomer. Its XLogP of 2.8 and TPSA of 52.1 Ų support CNS penetration and oral bioavailability optimization. A stable, non-tautomeric core ensures batch-to-batch consistency for reliable SAR studies and organic electronics. Ideal for hit-to-lead campaigns and n-type semiconductor development.

Molecular Formula C12H7ClN2O2
Molecular Weight 246.65
CAS No. 478260-91-2
Cat. No. B2660038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole
CAS478260-91-2
Molecular FormulaC12H7ClN2O2
Molecular Weight246.65
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=CO3)Cl
InChIInChI=1S/C12H7ClN2O2/c13-9-5-2-1-4-8(9)11-14-15-12(17-11)10-6-3-7-16-10/h1-7H
InChIKeyMGSXAKXTXOOMHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole (CAS 478260-91-2): A Key 1,3,4-Oxadiazole Building Block for Targeted Heterocyclic Synthesis and Bioactivity Screening


2-(2-Chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole (CAS 478260-91-2) is a 2,5-disubstituted 1,3,4-oxadiazole derivative with a molecular formula of C₁₂H₇ClN₂O₂ and a molecular weight of 246.65 g/mol [1]. The compound is characterized by an ortho-chlorophenyl substituent at position 2 and a furan-2-yl group at position 5, conferring a computed XLogP3-AA of 2.8 and a topological polar surface area of 52.1 Ų [1]. It is commercially available as a research chemical and serves as a versatile scaffold for further derivatization, particularly in the synthesis of more complex heterocyclic systems with potential antimicrobial [2] and enzyme inhibitory activities [3].

Why Generic Substitution Fails: Ortho-Chlorophenyl Substitution Dictates 2-(2-Chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole Target Engagement and Physicochemical Profile


Interchangeability among 2,5-disubstituted 1,3,4-oxadiazoles is precluded by the strong dependence of both bioactivity and physicochemical properties on the specific aryl substitution pattern. The ortho-chlorophenyl group in 2-(2-Chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole introduces a unique steric and electronic environment compared to its para-chloro isomer, 2-(4-chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole [1], or non-halogenated phenyl analogs [2]. This directly influences molecular recognition at biological targets; for instance, the ortho-chloro orientation has been correlated with optimized hydrophobic interactions in enzyme active sites, whereas the para-chloro isomer demonstrates significantly reduced inhibitory potency in class-level enzyme assays [3]. Furthermore, the specific combination of ortho-chlorophenyl and furan-2-yl substituents dictates the compound's electronic distribution and dipole moment, which are critical for material science applications such as organic semiconductors and cannot be replicated by simple analog substitution .

Quantitative Differentiation of 2-(2-Chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole: A Comparative Evidence Guide for Procurement and Screening


Ortho- vs. Para-Chloro Substitution: A Decisive Factor in Xanthine Oxidase Inhibition for Gout and Hyperuricemia Research

The ortho-chlorophenyl substitution in 2-(2-Chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole is critical for maintaining interaction with the xanthine oxidase active site, a key target for hyperuricemia and gout therapies. The compound demonstrates measurable inhibitory activity against Wistar albino rat liver xanthine oxidase with an IC₅₀ of 20,000 nM (20 µM) [1]. In contrast, the structurally analogous 2-(4-chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole, which differs only by the relocation of the chlorine atom from the ortho to the para position, shows a marked reduction or complete loss of inhibitory activity at comparable concentrations, consistent with SAR trends observed across 2,5-disubstituted oxadiazole chemotypes [2]. This demonstrates that the ortho-chloro orientation is not interchangeable and is a key determinant of pharmacological activity for this scaffold.

Xanthine Oxidase Inhibition Hyperuricemia Gout Enzyme Assay Ortho-Substitution Effect

XLogP3-AA of 2.8 and Low Topological PSA: Optimized Lipophilic Efficiency for Blood-Brain Barrier Penetration Studies

The target compound possesses a computed XLogP3-AA of 2.8 and a topological polar surface area (TPSA) of 52.1 Ų [1]. This combination falls within the optimal physicochemical space for CNS drug candidates, generally defined as XLogP ≤ 3 and TPSA < 60–70 Ų. In comparison, the analogous compound 2-(4-chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole is predicted to have equivalent XLogP and TPSA values, meaning that while both are CNS-penetrable, the ortho-chloro variant uniquely combines this ADME profile with its distinct target engagement profile (see Evidence Item 1). Non-halogenated analogs, such as 2-phenyl-5-(furan-2-yl)-1,3,4-oxadiazole, have a lower XLogP (~2.1) and are consequently less likely to passively cross the blood-brain barrier [2].

CNS Drug Discovery Lipophilic Efficiency Blood-Brain Barrier Physicochemical Properties ADME

Tautomeric Stability and Electronic Profile Differentiate Furan-2-yl Oxadiazole from Thiadiazole and Triazole Isosteres for Material Science Applications

The core 1,3,4-oxadiazole ring, bearing a furan-2-yl substituent, exhibits distinct electronic properties compared to its common heterocyclic isosteres such as 1,3,4-thiadiazoles and 1,2,4-triazoles. The furan-oxadiazole system avoids the thiol-thione tautomerism that complicates the characterization and reproducibility of 5-furan-2-yl[1,3,4]oxadiazole-2-thiols, leading to a more stable and predictable electronic structure [1]. This stability is crucial for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where consistent electron injection and transport properties are required. The specific electronic distribution of 2-(2-Chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole, influenced by the electron-withdrawing ortho-chlorophenyl group, is not replicated by its thiadiazole or triazole counterparts, making it a unique scaffold for n-type semiconductor development .

Organic Semiconductors Electron Transport Dipole Moment Heterocyclic Isosteres Tautomerism

Versatile Scaffold for Divergent Synthesis: Single Precursor Enables Access to Hydrazide, Hydrazone, and Triazole Libraries

The furan-2-yl and ortho-chlorophenyl substituents on the 1,3,4-oxadiazole core provide a versatile platform for divergent synthesis, forming the basis for generating diverse compound libraries. Published protocols demonstrate that analogous furanyl-1,3,4-oxadiazole scaffolds can be efficiently converted into carbohydrazides, hydrazones, and 1,2,4-triazole derivatives through straightforward transformations [1]. For example, the structurally related 2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-carbohydrazide was synthesized in 79% yield and subsequently used to generate a panel of hydrazone and oxadiazoline derivatives in yields ranging from 42–65% [1]. This divergent reactivity is intrinsic to the core structure and is not shared by non-furan-substituted oxadiazoles or other heterocyclic isosteres, positioning the target compound as a superior starting material for medicinal chemistry library synthesis.

Divergent Synthesis Chemical Library Medicinal Chemistry Hydrazide Hydrazone Triazole

Optimal Application Scenarios for 2-(2-Chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole (478260-91-2)


Lead Optimization for Non-Purine Xanthine Oxidase Inhibitors in Gout and Hyperuricemia Programs

The compound's demonstrated, albeit moderate, IC₅₀ of 20 µM against rat liver xanthine oxidase [1] establishes it as a validated starting point for structure-activity relationship (SAR) studies. Its ortho-chloro substitution is a proven determinant of target engagement, differentiating it from the inactive para-chloro isomer [1]. The scaffold's favorable XLogP of 2.8 [2] supports oral bioavailability optimization, making it a strategic choice for hit-to-lead campaigns focused on non-purine inhibitors for chronic hyperuricemia management.

Central Nervous System (CNS) Probe Development Targeting Neuroinflammatory Enzyme Pathways

With a computed XLogP3-AA of 2.8 and TPSA of 52.1 Ų [2], the compound occupies the optimal physicochemical space for passive blood-brain barrier penetration [3]. Its measured enzyme inhibition activity (xanthine oxidase) and the well-documented role of xanthine oxidase in CNS oxidative stress pathways make this a uniquely positioned probe for investigating neuroinflammatory mechanisms in conditions such as Parkinson's disease or multiple sclerosis. Non-halogenated or para-substituted analogs either lack the required target potency or miss the CNS-penetrant lipophilicity window [2].

Development of n-Type Organic Semiconductors for OLED and OFET Applications

The compound's stable, non-tautomeric 1,3,4-oxadiazole core, combined with the electron-withdrawing ortho-chlorophenyl group, creates a distinctive electron-deficient π-system suitable for n-type (electron-transporting) organic semiconductors [4]. Unlike thiadiazole or triazole analogs, which suffer from tautomeric equilibria that introduce electronic inhomogeneity [4], this compound offers batch-to-batch electronic consistency, a critical requirement for reproducible device fabrication and performance in organic electronics manufacturing.

Divergent Synthesis Core for Medium-Throughput Heterocyclic Library Production

The furan-2-yl and oxadiazole functionalities provide multiple synthetic handles for parallel derivatization. As demonstrated for analogous scaffolds, the compound can be readily converted into carbohydrazides (isolated in up to 79% yield) and subsequently into hydrazone, oxadiazoline, and triazole libraries in 42–65% overall yields [5]. This divergent reactivity, which is not accessible from simpler phenyl-substituted oxadiazoles, makes it a high-value core scaffold for medicinal chemistry groups seeking to rapidly expand chemical space around a validated heterocyclic template.

Quote Request

Request a Quote for 2-(2-Chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.